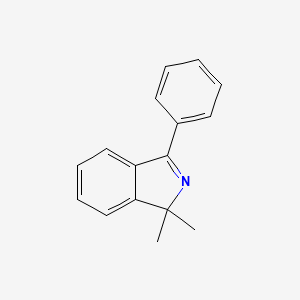![molecular formula C20H20Cl2N4Pd B13101310 Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]-: is a coordination complex that features palladium as the central metal atom coordinated with two chloride ions and two 1-(phenylmethyl)-1H-imidazole ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- typically involves the reaction of palladium(II) chloride with 1-(phenylmethyl)-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center. The general reaction scheme can be represented as follows:
PdCl2+2C9H9N2→PdCl2(C9H9N2)2
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- can undergo oxidation reactions, where the palladium center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1-(phenylmethyl)-1H-imidazole ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Various ligands such as phosphines or amines can be used under mild conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction may yield palladium(0) species.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- is used as a catalyst in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine
The compound has potential applications in biology and medicine, particularly in the development of new drugs and therapeutic agents. Its ability to coordinate with various ligands makes it a versatile scaffold for designing metal-based drugs.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its catalytic properties are exploited in processes such as hydrogenation and dehydrogenation reactions.
Mecanismo De Acción
The mechanism by which Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- exerts its effects involves the coordination of the palladium center with various substrates. This coordination activates the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
Comparación Con Compuestos Similares
Similar Compounds
Palladium, dichlorobis[5-nitro-1-(phenylmethyl)-1H-benzimidazole]-: This compound features a similar coordination environment but with a different ligand structure.
Palladium, dichlorobis[1-(phenylmethyl)-1H-benzimidazole]-: Another similar compound with a slightly different ligand.
Uniqueness
Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C20H20Cl2N4Pd |
|---|---|
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
1-benzylimidazole;dichloropalladium |
InChI |
InChI=1S/2C10H10N2.2ClH.Pd/c2*1-2-4-10(5-3-1)8-12-7-6-11-9-12;;;/h2*1-7,9H,8H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
CFZCETVPDWDJJL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CN=C2.C1=CC=C(C=C1)CN2C=CN=C2.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


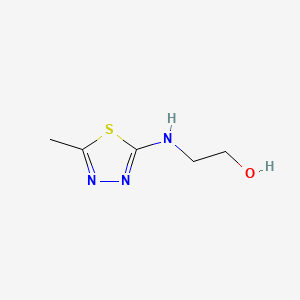
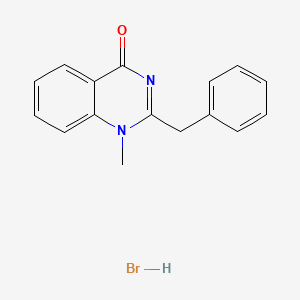
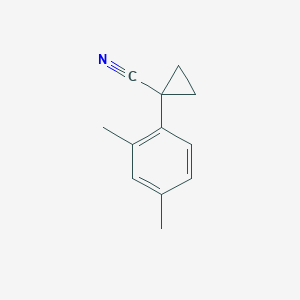
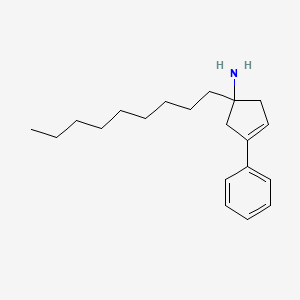

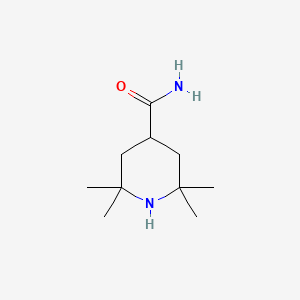
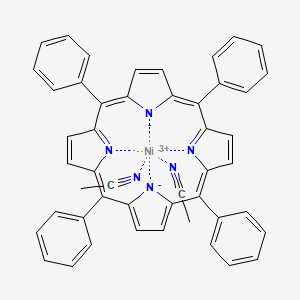
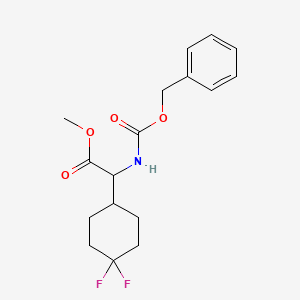
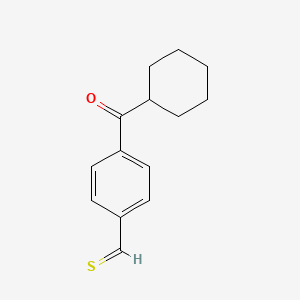
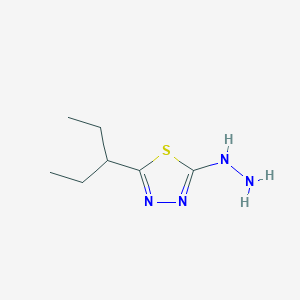
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)


